molecular formula C23H26N2O3 B3331864 4-Hydroxy solifenacin, (4R)- CAS No. 861998-77-8

4-Hydroxy solifenacin, (4R)-

Cat. No.: B3331864
CAS No.: 861998-77-8
M. Wt: 378.5 g/mol
InChI Key: LRNNBJBAUXSVMH-FKBYEOEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy solifenacin, (4R)- is a synthetic compound that belongs to the class of tertiary amines. It is an impurity of Solifenacin, which is a muscarinic M3 receptor antagonist used for treating contraction of overactive bladder with associated problems such as increased urination frequency and urge incontinence .


Synthesis Analysis

The synthesis of solifenacin involves the activation of (3R)-quinuclidin-3-ol into a mixed active carbonate derivative by treating it with bis (4-nitrophenyl)carbonate. The subsequent reaction of the active carbonate with an enantiomerically pure amine without using any base at ambient temperature provided enantiomerically pure solifenacin with an overall yield of 90% .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy solifenacin, (4R)- is C23H26N2O3 . The molecular weight is 378.5 g/mol.


Chemical Reactions Analysis

Solifenacin is extensively metabolized in the liver. The primary metabolic routes of solifenacin are through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Hydroxy solifenacin, (4R)- include a molecular weight of 378.5 g/mol.

Scientific Research Applications

Muscarinic Receptor Selectivity

Solifenacin, a derivative of 4-Hydroxy solifenacin, demonstrates selective antagonism of the M(3) muscarinic receptor, making it potentially beneficial for treating overactive bladder. Studies using muscarinic receptor subtype knockout mice have shown that solifenacin may selectively bind to muscarinic M(3) receptors in the bladder compared to other tissues (Ito et al., 2009).

Pharmacokinetics and Detection

A study developed a method for the simultaneous determination of solifenacin and its major metabolite, 4S-hydroxy solifenacin, in rat plasma. This method is crucial for understanding the drug's behavior in biological systems (Yanagihara et al., 2007).

Combination Therapies

Solifenacin has been studied in combination with other drugs, such as tamsulosin, for treating lower urinary tract symptoms and bladder outlet obstruction in men. This research suggests the potential for solifenacin in multi-drug regimens (Kaplan et al., 2013).

Transdermal Absorption Studies

Research has been conducted on the development and evaluation of cream and tape formulations of solifenacin for transdermal delivery. This could lead to new modes of administration for the drug (Yoshida et al., 2019).

Repositioning as Antibiofilm Agents

Solifenacin has been suggested for repositioning as an anti-biofilm and anti-virulence agent against Candida albicans. This indicates its potential use beyond its traditional scope (Karuppayil & Ali, 2018).

Muscarinic Receptor Binding in Bladder Urothelium

A study on solifenacin's binding to muscarinic receptors in the bladder urothelium and detrusor muscles reveals its potential for targeted bladder treatment (Ito et al., 2016).

Pharmacokinetics and Bioavailability

A study examining the pharmacokinetics of solifenacin in rat plasma using LC-MS/MS methodology contributes to understanding the drug's pharmacokinetics and bioavailability (Puttagunta et al., 2014).

Mechanism of Action

Target of Action

Solifenacin (m3) and its metabolite 4-Hydroxy solifenacin, (4R) primarily target the muscarinic receptors . These receptors play a crucial role in several major cholinergically mediated functions, including contractions of urinary bladder smooth muscle . The compound has the highest affinity for M3, M1, and M2 muscarinic receptors . In the bladder, 80% of the muscarinic receptors are M2, while 20% are M3 .

Mode of Action

Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) act as competitive muscarinic receptor antagonists . Their antagonism of the M3 receptor prevents contraction of the detrusor muscle, a smooth muscle found in the wall of the bladder . Antagonism of the M2 receptor may prevent contraction of smooth muscle in the bladder .

Biochemical Pathways

The primary metabolic routes of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) are through N-oxidation of the quinuclidin ring and 4R-hydroxylation of the tetrahydroisoquinoline ring . These metabolic pathways are mainly facilitated by the cytochrome P450 (CYP) 3A4 enzyme .

Pharmacokinetics

They have an apparent volume of distribution of 600 L and are 93-96% plasma protein-bound . They are eliminated mainly through hepatic metabolism via CYP3A4, with only about 7% (3-13%) of the dose being excreted unchanged in the urine . The terminal elimination half-life ranges from 33 to 85 hours, permitting once-daily administration .

Result of Action

The antagonism of the M3 receptor by Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) prevents contraction of the detrusor muscle, resulting in the treatment of overactive bladder with symptoms of urge urinary incontinence, urgency, and urinary frequency .

Action Environment

The action of Solifenacin (m3) and 4-Hydroxy solifenacin, (4R) can be influenced by various environmental factors. For instance, exposure to solifenacin is increased about 1.2-fold in elderly subjects and about 2-fold in subjects with moderate hepatic and severe renal impairment . Furthermore, coadministration of the potent CYP3A4 inhibitor ketoconazole 200 mg/day can also increase the exposure to solifenacin .

Safety and Hazards

Solifenacin is not recommended for use in patients with clinically significant bladder outlet obstruction in the absence of clean intermittent catheterization. It is also not recommended for use in patients with decreased gastrointestinal motility .

Future Directions

Solifenacin is used for the treatment of overactive bladder and neurogenic detrusor overactivity (NDO). It may help with incontinence, urinary frequency, and urinary urgency . Future research may focus on improving the drug’s efficacy and reducing side effects.

Biochemical Analysis

Biochemical Properties

4-Hydroxy solifenacin, (4R)-, is involved in several biochemical reactions, primarily through its interaction with muscarinic receptors. It acts as a competitive antagonist at these receptors, particularly the M3 subtype, which is predominantly found in the bladder. By binding to these receptors, 4-Hydroxy solifenacin, (4R)-, inhibits the action of acetylcholine, a neurotransmitter responsible for bladder muscle contraction. This inhibition helps in reducing the symptoms of overactive bladder, such as urinary urgency and frequency .

Cellular Effects

The effects of 4-Hydroxy solifenacin, (4R)-, on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involving muscarinic receptors. By blocking the M3 receptors, it prevents the activation of downstream signaling pathways that lead to muscle contraction. This results in the relaxation of bladder smooth muscle, thereby reducing urinary urgency and frequency. Additionally, 4-Hydroxy solifenacin, (4R)-, may affect gene expression and cellular metabolism by altering the activity of enzymes and other proteins involved in these processes .

Molecular Mechanism

The molecular mechanism of action of 4-Hydroxy solifenacin, (4R)-, involves its binding to muscarinic receptors, particularly the M3 subtype. This binding inhibits the action of acetylcholine, preventing the activation of G-protein coupled receptors and subsequent intracellular signaling cascades. This inhibition leads to a decrease in intracellular calcium levels, which is essential for muscle contraction. As a result, the detrusor muscle of the bladder relaxes, reducing the symptoms of overactive bladder .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Hydroxy solifenacin, (4R)-, have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as pH and temperature. Long-term studies have shown that 4-Hydroxy solifenacin, (4R)-, maintains its efficacy in reducing bladder muscle contraction over extended periods. Degradation products may form under certain conditions, potentially affecting its activity. In vitro and in vivo studies have demonstrated that the compound continues to exert its therapeutic effects over time, with minimal long-term adverse effects on cellular function .

Dosage Effects in Animal Models

The effects of 4-Hydroxy solifenacin, (4R)-, vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bladder muscle contraction without causing significant adverse effects. At higher doses, toxic effects such as dry mouth, constipation, and urinary retention have been observed. These adverse effects are consistent with the antimuscarinic activity of the compound and highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

4-Hydroxy solifenacin, (4R)-, is primarily metabolized in the liver through the action of cytochrome P450 enzymes, particularly CYP3A4. The compound undergoes hydroxylation and other metabolic transformations, resulting in the formation of various metabolites. These metabolic pathways are crucial for the elimination of the compound from the body and can influence its pharmacokinetic properties. The interaction of 4-Hydroxy solifenacin, (4R)-, with these enzymes can also affect the levels of other metabolites and the overall metabolic flux .

Transport and Distribution

The transport and distribution of 4-Hydroxy solifenacin, (4R)-, within cells and tissues are mediated by various transporters and binding proteins. The compound is highly bound to plasma proteins, which facilitates its distribution to target tissues such as the bladder. Additionally, transporters such as P-glycoprotein may play a role in the cellular uptake and efflux of the compound, influencing its localization and accumulation within specific tissues .

Subcellular Localization

4-Hydroxy solifenacin, (4R)-, is localized within specific subcellular compartments, which can affect its activity and function. The compound is primarily found in the cytoplasm, where it interacts with muscarinic receptors on the cell membrane. Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its therapeutic efficacy. The subcellular localization of 4-Hydroxy solifenacin, (4R)-, is crucial for its ability to modulate cellular processes and exert its pharmacological effects .

Properties

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1S,4R)-4-hydroxy-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O3/c26-20-14-25(23(27)28-21-15-24-12-10-16(21)11-13-24)22(17-6-2-1-3-7-17)19-9-5-4-8-18(19)20/h1-9,16,20-22,26H,10-15H2/t20-,21-,22-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNNBJBAUXSVMH-FKBYEOEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC(=O)N3CC(C4=CC=CC=C4C3C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2CCC1[C@H](C2)OC(=O)N3C[C@@H](C4=CC=CC=C4[C@@H]3C5=CC=CC=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301113243
Record name (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861998-77-8
Record name (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861998-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxy solifenacin, (4R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861998778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3R)-1-Azabicyclo[2.2.2]oct-3-yl (1S,4R)-3,4-dihydro-4-hydroxy-1-phenyl-2(1H)-isoquinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301113243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-HYDROXY SOLIFENACIN, (4R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C6W0J0Z253
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy solifenacin, (4R)-
Reactant of Route 2
Reactant of Route 2
4-Hydroxy solifenacin, (4R)-
Reactant of Route 3
Reactant of Route 3
4-Hydroxy solifenacin, (4R)-
Reactant of Route 4
4-Hydroxy solifenacin, (4R)-
Reactant of Route 5
Reactant of Route 5
4-Hydroxy solifenacin, (4R)-
Reactant of Route 6
4-Hydroxy solifenacin, (4R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.